molecular formula C11H12N4O3 B10974588 1-ethyl-4-[(furan-2-ylcarbonyl)amino]-1H-pyrazole-3-carboxamide

1-ethyl-4-[(furan-2-ylcarbonyl)amino]-1H-pyrazole-3-carboxamide

Cat. No.: B10974588
M. Wt: 248.24 g/mol
InChI Key: SHLZNPXABCEXIL-UHFFFAOYSA-N
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Description

1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a furylcarbonylamino group, and a carboxamide group

Preparation Methods

The synthesis of 1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Furylcarbonyl Group: The furylcarbonyl group can be introduced via acylation reactions using furylcarbonyl chloride in the presence of a base such as pyridine.

    Ethyl Substitution: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme catalysis or blocking receptor-ligand interactions, leading to therapeutic effects .

Comparison with Similar Compounds

1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of 1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

1-ethyl-4-(furan-2-carbonylamino)pyrazole-3-carboxamide

InChI

InChI=1S/C11H12N4O3/c1-2-15-6-7(9(14-15)10(12)16)13-11(17)8-4-3-5-18-8/h3-6H,2H2,1H3,(H2,12,16)(H,13,17)

InChI Key

SHLZNPXABCEXIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=CO2

Origin of Product

United States

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